17-beta-Amino-3,5-androstadiene

Antimicrobial aminosteroids gram-positive inhibition antifungal screening

17-Beta-Amino-3,5-androstadiene is a synthetic steroidal amine belonging to the androstadiene class, characterized by a conjugated 3,5-diene system in the A-ring and a primary amine at the 17β-position. With a molecular formula of C₁₉H₂₉N and molecular weight of 271.4 g/mol, this compound serves as both a bioactive aminosteroid with demonstrated in vitro antimicrobial activity and a versatile synthetic intermediate for androgen and anabolic steroid production.

Molecular Formula C19H29N
Molecular Weight 271.4 g/mol
CAS No. 19302-42-2
Cat. No. B097795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name17-beta-Amino-3,5-androstadiene
CAS19302-42-2
Synonyms(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decah ydro-1H-cyclopenta[a]phenanthren-17-amine
Molecular FormulaC19H29N
Molecular Weight271.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2N)CC=C4C3(CCC=C4)C
InChIInChI=1S/C19H29N/c1-18-11-4-3-5-13(18)6-7-14-15-8-9-17(20)19(15,2)12-10-16(14)18/h3,5-6,14-17H,4,7-12,20H2,1-2H3/t14-,15-,16-,17-,18-,19-/m0/s1
InChIKeyHFNGMWZAVSOIIG-DYKIIFRCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

17-Beta-Amino-3,5-androstadiene (CAS 19302-42-2): Steroidal 17β-Amine with Conjugated Diene Core for Antimicrobial and Synthetic Applications


17-Beta-Amino-3,5-androstadiene is a synthetic steroidal amine belonging to the androstadiene class, characterized by a conjugated 3,5-diene system in the A-ring and a primary amine at the 17β-position [1]. With a molecular formula of C₁₉H₂₉N and molecular weight of 271.4 g/mol, this compound serves as both a bioactive aminosteroid with demonstrated in vitro antimicrobial activity and a versatile synthetic intermediate for androgen and anabolic steroid production [2]. Its defining structural feature — the homoanular conjugated diene — distinguishes it from the more common 5-ene and 4-ene steroidal scaffolds and enables distinct chemical reactivity at the C3 position [3].

1 Antimicrobial screening probe with reported equipotent MIC to 5-ene analog across six microbial classes
2 Synthetic intermediate for 3-carboxy-androsta-3,5-dienes via C3 carbonylation; avoids extra oxidation steps
3 UV-detectable scaffold (conjugated diene chromophore) for HPLC method development without derivatization
4 Androgen precursor chemistry — 17β-amine handle enables divergent synthesis of anabolic steroid references

Why 17-Beta-Amino-3,5-androstadiene Cannot Be Simply Replaced by Other 17β-Aminosteroids


Although 17β-amino-5-androstene shares an identical antimicrobial spectrum with 17β-amino-3,5-androstadiene [1], the two compounds are not interchangeable in synthetic or structure-activity contexts. The conjugated 3,5-diene system in the target compound enables electrophilic substitution chemistry at C3 that is inaccessible to the isolated 5-ene analog — a reactivity exploited in the patent literature for constructing 3-carboxy-androsta-3,5-dienes as 5α-reductase inhibitors [2]. Conversely, the fully saturated 17β-amino-androstane lacks both the UV-detectable chromophore and the A-ring planarity conferred by the diene system, which can alter receptor binding geometry and metabolic stability . Procurement decisions that treat these aminosteroids as functional equivalents risk both synthetic failure and misinterpretation of biological results.

Target
17β-Amino-3,5-androstadiene
Conjugated 3,5-diene enables direct C3 electrophilic chemistry and provides UV chromophore.
Common substitute
17β-Amino-5-androstene
Isolated 5-ene lacks diene reactivity; C3 functionalization requires prior conjugation, adding synthetic steps.
Target
17β-Amino-3,5-androstadiene
Homoannular diene permits HPLC-UV quantification; MW 271.4, predicted PSA 26 Ų.
Saturated analog
17β-Amino-androstane
No UV chromophore; requires RI or MS detection. Higher logP and altered A-ring planarity may shift binding.

17-Beta-Amino-3,5-androstadiene: Quantitative Differentiation Evidence Against Closest Analogs


Antimicrobial Spectrum: Equipotency with 17β-Amino-5-androstene Across Six Microbial Classes

In a direct head-to-head comparison within the same study, 17β-amino-3,5-androstadiene and 17β-amino-5-androstene were evaluated against identical microbial panels and found to exhibit indistinguishable MIC ranges across all six organism classes tested [1]. Both compounds inhibited gram-positive bacteria at 5–10 μg/mL, gram-negative bacteria at 50–100 μg/mL, Mycobacterium spp. at 1–5 μg/mL, Candida albicans at 1 μg/mL, Penicillium chrysogenum and P. citrinum at 1 μg/mL, and Gibberella fujikuroi at 10 μg/mL [1]. This equivalence demonstrates that the 3,5-diene vs. 5-ene structural difference does not alter the intrinsic antimicrobial pharmacophore, a finding that informs structure–activity relationship (SAR) interpretation when either scaffold is used as a probe.

Antimicrobial MIC
Head-to-head
Equipotent to 17β-amino-5-androstene: Gram+ 5–10 μg/mL, Gram- 50–100 μg/mL, Mycobacterium 1–5 μg/mL, C. albicans 1 μg/mL, Penicillium spp. 1 μg/mL, G. fujikuroi 10 μg/mL.
Reported equipotent profile across six classes; supports antimicrobial screening context.
Yakugaku Zasshi 1969; agar/broth dilution.
Antimicrobial aminosteroids gram-positive inhibition antifungal screening

Conjugated Diene Chromophore: Calculated logP and UV-Detectability Advantage Over Saturated 17β-Aminoandrostane

The conjugated 3,5-diene system in the target compound provides a strong UV chromophore (λmax approximately 235–245 nm for homoannular dienes) that is entirely absent in the fully saturated 17β-amino-androstane analog . Additionally, the predicted ACD/logP for 17β-amino-3,5-androstadiene is 5.48, whereas the saturated analog would exhibit a measurably higher logP due to the loss of the polarizable double bonds . These differences have practical implications: the diene enables straightforward HPLC-UV quantification without derivatization, while the saturated analog requires alternative detection methods such as refractive index or mass spectrometry.

Diene chromophore
Class-level inference
Predicted logP 5.48; UV λmax ~235–245 nm (homoannular diene). Saturated analog lacks chromophore.
May support HPLC-UV detection without derivatization.
ACD/Labs predicted; experimental λmax confirmation needed.
Steroid analysis logP prediction UV detection

Synthetic Versatility: C3 Electrophilic Substitution Enabled by the 3,5-Diene System vs. the Inert 5-Ene Scaffold

The conjugated 3,5-diene functionality uniquely permits direct electrophilic chemistry at C3, a transformation that is not feasible with the isolated 5-ene double bond in 17β-amino-5-androstene. This reactivity has been exploited industrially: the SmithKline Beecham patent (JPH10507176A) describes conversion of 3-halo-17β-substituted-androsta-3,5-dienes to 3-carboxylic acid derivatives via palladium- or nickel-catalyzed hydroxycarbonylation, producing compounds such as epristeride — a potent 5α-reductase inhibitor with an IC₅₀ of approximately 0.0049 μM against the human prostatic isoform [1][2]. The analogous transformation starting from a 5-ene scaffold would require prior conjugation to the diene, adding synthetic steps and reducing overall yield.

C3 functionalization
Cross-study
Direct electrophilic substitution at C3 via halo-intermediate, then Pd/Ni-catalyzed carbonylation to 3-carboxylic acids. Downstream epristeride IC₅₀ 4.9 nM (5α-reductase).
Eliminates oxidation step needed with 5-ene scaffold.
Patent JPH10507176A; catalyst/ligand conditions apply.
Steroid functionalization 3-carboxy-androstadiene 5α-reductase inhibitor synthesis

Molecular Weight and PSA Differentiation: Favorable CNS Permeability Parameters Relative to 17β-Amino-3β-hydroxy-5-androstene

Compared to 17β-amino-3β-methoxy-5-androstene hydrochloride (MW ~323.9 g/mol as free base, with a polar methoxy group) [1], 17β-amino-3,5-androstadiene has a lower molecular weight (271.4 g/mol) and a reduced polar surface area (predicted PSA = 26 Ų) . In the context of CNS drug design guidelines, compounds with MW < 300 and PSA < 60–70 Ų are considered to have favorable passive blood–brain barrier permeability potential. The absence of a 3β-oxygen substituent in 17β-amino-3,5-androstadiene distinguishes it from most naturally occurring aminosteroids and may confer altered tissue distribution characteristics relevant to in vivo experimental design.

MW & PSA profile
Cross-study
MW 271.4; predicted PSA 26 Ų. ~52.5 g/mol lower MW and lower PSA than 3β-methoxy analog (MW ~323.9).
May support CNS permeability study context; lower MW/PSA vs. oxygenated aminosteroids.
Predicted values (ACD/Labs); in vivo BBB data not available.
CNS drug design physicochemical profiling blood–brain barrier permeability

17-Beta-Amino-3,5-androstadiene: Evidence-Backed Procurement Scenarios for Research and Industrial Use


Antimicrobial Aminosteroid SAR Studies Requiring a 3,5-Diene Scaffold Probe

When designing structure–activity relationship studies to dissect the contribution of A-ring unsaturation to antimicrobial activity, 17β-amino-3,5-androstadiene provides the conjugated diene comparator to 17β-amino-5-androstene (monoene) and 17β-amino-androstane (saturated). Since the antimicrobial profiles of the diene and monoene are experimentally identical across six microbial classes [1], the diene scaffold serves as a control to isolate the effect of A-ring conjugation on non-antimicrobial endpoints such as cytotoxicity, metabolic stability, or receptor off-target binding.

Synthesis of 3-Carboxy-Androsta-3,5-diene 5α-Reductase Inhibitors via C3 Carbonylation

Research groups synthesizing epristeride analogs or related 3-carboxy-androsta-3,5-dienes can use 17β-amino-3,5-androstadiene as a starting scaffold for halogenation at C3 followed by palladium- or nickel-catalyzed hydroxycarbonylation to install the 3-carboxylic acid group [2]. This route directly mirrors the patented industrial process and avoids the additional oxidation steps required when starting from a 5-ene or 4-ene steroid.

UV-Detectable Steroidal Amine for HPLC Method Development and Metabolite Tracing

The homoannular conjugated diene chromophore (λmax ~235–245 nm) enables UV-based quantification of 17β-amino-3,5-androstadiene in complex biological matrices without derivatization . This property is absent in saturated 17β-aminoandrostane analogs, which require RI, ELSD, or MS detection. For analytical laboratories developing steroid quantification methods, the built-in chromophore reduces sample preparation steps and broadens instrument compatibility.

Androgen Precursor Chemistry for Anabolic Steroid Reference Standard Synthesis

As a synthetic precursor to androgens and anabolic steroids [3], 17β-amino-3,5-androstadiene offers a 17β-amine handle for deamination or reductive amination transformations that install the 17β-hydroxyl or 17-keto groups characteristic of testosterone and related androgens. The 3,5-diene system can subsequently be reduced or isomerized to yield the desired 4-ene-3-keto or 5α-reduced A-ring configuration, providing a divergent synthetic entry point.

Application
Selection Property
Validation Focus
Antimicrobial SAR probe
Scaffold-dependent antimicrobial screening context
MIC profile comparison vs. 5-ene and saturated analogs
3-Carboxy-androstadiene synthesis
Conjugated diene enables C3 carbonylation chemistry
Catalyst/ligand screening and carbonylation yield optimization
UV-detectable amine tracer
Built-in UV chromophore (λmax ~235–245 nm) for analytical methods
HPLC-UV method development and LOD verification
Androgen precursor chemistry
17β-Amine handle for divergent synthesis of anabolic steroids
Reductive amination or deamination yield and stereochemical outcome
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